

potential toxicity issues with high-dose Tigapotide

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Compound of Interest

Compound Name: Tigapotide

Cat. No.: B3062791

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Technical Support Center: Tigapotide (PCK3145)

This technical support center provides researchers, scientists, and drug development professionals with information on the potential toxicity and management of issues related to high-dose administration of **Tigapotide** (PCK3145).

Frequently Asked Questions (FAQs)

Q1: What is **Tigapotide** (PCK3145)?

A1: **Tigapotide**, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the natural sequence of the prostate secretory protein (PSP94).[1][2] It has been investigated for its anti-tumor properties, particularly in the context of late-stage, hormone-refractory prostate cancer.[2][3]

Q2: What is the proposed mechanism of action for **Tigapotide**?

A2: **Tigapotide** is believed to act as a signal transduction inhibitor with a multi-faceted mechanism that includes inducing apoptosis (programmed cell death), exerting anti-angiogenic effects, and preventing metastasis.[1] One of the ways it may achieve this is by reducing the levels of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and the formation of new blood vessels.

Q3: What is the known safety profile of **Tigapotide** from preclinical studies?

A3: Preclinical toxicology studies have suggested a favorable safety profile for **Tigapotide**. In studies involving mice and primates, intravenous administration for 28 consecutive days at high doses (up to 450 mg/kg/day in mice and 25 mg/kg/day in primates) resulted in no clear evidence of toxicity. In a rat model of prostate cancer, daily infusions of up to 100 µg/kg/day for 15 days also showed no noticeable side effects.

Q4: What toxicities have been observed in human clinical trials with high-dose **Tigapotide**?

A4: In a Phase IIa clinical trial involving patients with metastatic hormone-refractory prostate cancer, **Tigapotide** was administered at escalating doses. While doses up to 40 mg/m² were well-tolerated, the 80 mg/m² dose was associated with dose-limiting toxicities (DLTs). The most significant DLT observed was a grade 4 cardiac arrhythmia in one patient. Other serious adverse events at this high dose included tachycardia and a vasovagal reaction. The most commonly reported non-serious adverse events across all doses were pain and nausea.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Cardiac Irregularities (e.g., Tachycardia, Arrhythmia)	High-dose Tigapotide administration (e.g., 80 mg/m ²) has been linked to cardiac adverse events.	Immediately discontinue Tigapotide administration and seek veterinary/medical consultation. Continuous cardiac monitoring is advised. Consider dose reduction in future experiments.
Vasovagal Reaction (e.g., sudden drop in heart rate and blood pressure)	May be a dose-related adverse effect, observed at higher concentrations.	Provide supportive care to manage symptoms. Monitor vital signs closely. Re-evaluate the dosing regimen and consider a dose de-escalation strategy.
General Discomfort (e.g., reports of pain, nausea)	These were the most common non-serious adverse events reported in clinical trials.	Provide appropriate supportive care (e.g., analgesics for pain, antiemetics for nausea). Monitor the severity and frequency of symptoms. If symptoms persist or worsen, consider a dose reduction.
Lack of Efficacy at Lower Doses	The anti-tumor effects of Tigapotide have been shown to be dose-dependent in preclinical models.	If toxicity is not a concern, a carefully monitored dose-escalation study may be warranted to determine the optimal therapeutic window.

Quantitative Toxicity Data

Table 1: Preclinical Toxicology of **Tigapotide**

Species	Route of Administration	Duration	Maximum No-Observed-Adverse-Effect Level (NOAEL)
Mouse	Intravenous	28 days	450 mg/kg/day
Primate	Intravenous	28 days	25 mg/kg/day

Table 2: Clinical Adverse Events with **Tigapotide** (Phase IIa Study)

Dose Level	Adverse Events	Dose-Limiting Toxicity (DLT)
5 mg/m ²	Well-tolerated	None Observed
20 mg/m ²	Well-tolerated	None Observed
40 mg/m ²	Well-tolerated	None Observed
80 mg/m ²	Pain, Nausea, Tachycardia, Vasovagal Reaction	Yes (Grade 4 Cardiac Arrhythmia)

Experimental Protocols

1. In Vivo Tumor Growth and Metastasis Model (Rat)

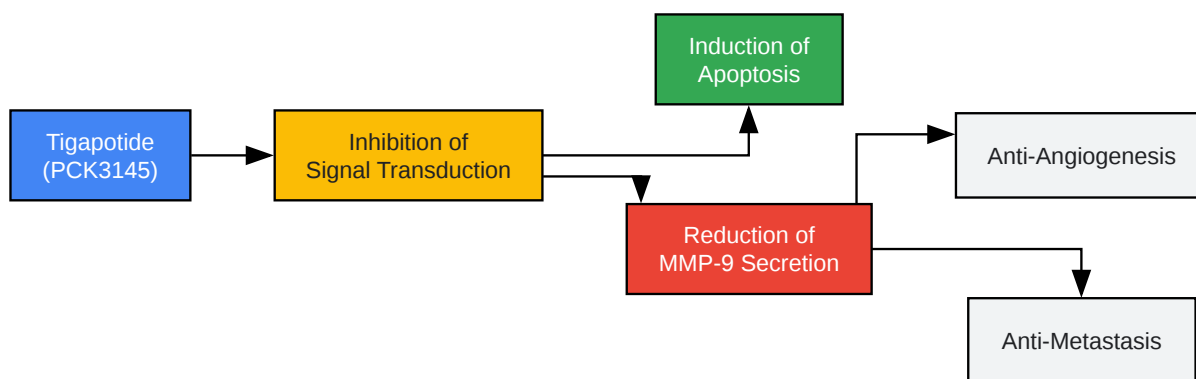
- Cell Line: Rat prostate cancer Mat Ly Lu cells overexpressing parathyroid hormone-related protein (PTHrP).
- Animal Model: Syngeneic male Copenhagen rats.
- Tumor Inoculation: Subcutaneous injection of Mat Ly Lu-PTHrP cells into the flank for primary tumor growth assessment, or intracardiac injection into the left ventricle for induction of skeletal metastases.
- Dosing Regimen: Continuous infusion of **Tigapotide** at doses of 1, 10, and 100 µg/kg/day for 15 days.

- Efficacy Endpoints: Tumor volume, incidence and delay of hind-limb paralysis (indicative of skeletal metastases), plasma calcium and PTHrP levels.
- Toxicity Monitoring: Animal weight was monitored every other day to assess for adverse effects.

2. Phase IIa Clinical Trial in Metastatic Hormone-Refractory Prostate Cancer

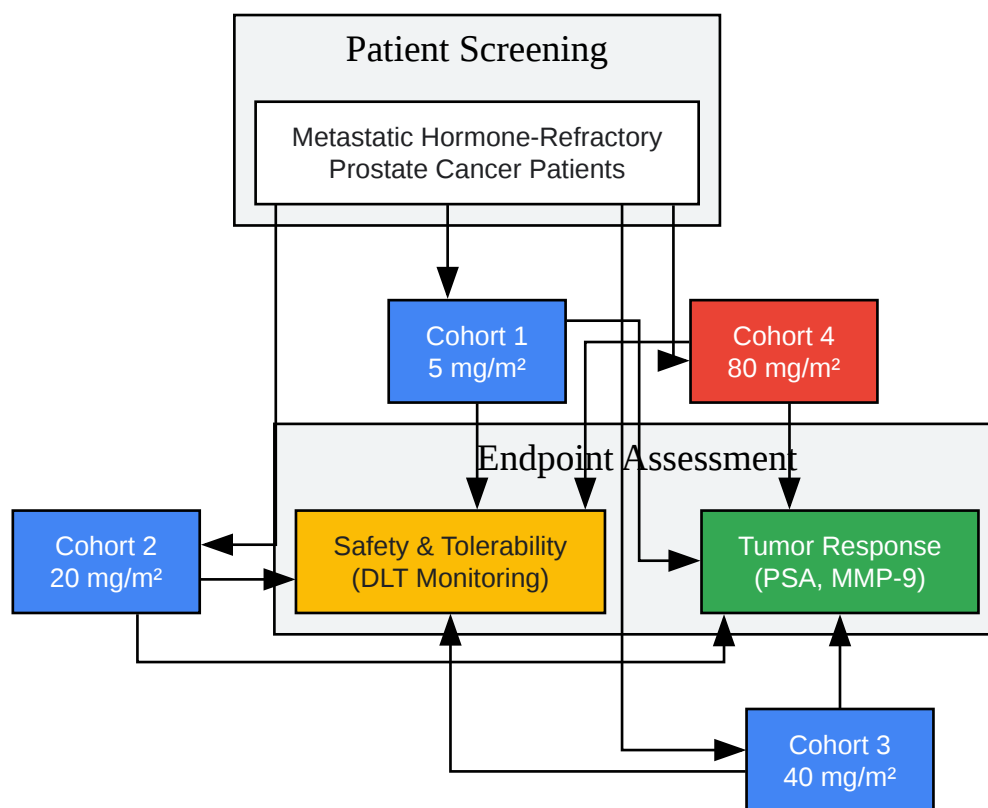
- Patient Population: Patients with metastatic hormone-refractory prostate cancer.
- Study Design: Open-label, multiple ascending dose study.
- Dosing Regimen: **Tigapotide** administered intravenously three times per week for four weeks, in cohorts receiving 5, 20, 40, and 80 mg/m².
- Primary Endpoints: Safety and tolerability, determination of dose-limiting toxicities.
- Secondary Endpoints: Pharmacokinetic profile, tumor response (e.g., stable disease, changes in prostate-specific antigen [PSA] levels), and changes in biomarker levels (e.g., MMP-9).

Visualizations



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Caption: Proposed mechanism of action for **Tigapotide** (PCK3145).



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Caption: Workflow of the Phase IIa dose-escalation clinical trial for **Tigapotide**.

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